molecular formula C21H25N5O5S B2825541 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate CAS No. 898344-84-8

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2825541
CAS No.: 898344-84-8
M. Wt: 459.52
InChI Key: ZKUBYGIPFSEXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate features a complex heterocyclic architecture. Its core structure includes:

  • A thiazolo[3,2-b][1,2,4]triazole fused ring system substituted with a hydroxyl (-OH) and ethyl group.
  • A 4-nitrophenyl moiety attached to the thiazolo-triazole core.
  • A piperidine ring functionalized with an ethyl carboxylate ester at the 4-position.

The nitro group enhances electron-withdrawing effects, which may influence reactivity or biological target interactions .

Properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5S/c1-3-16-22-21-25(23-16)19(27)18(32-21)17(13-5-7-15(8-6-13)26(29)30)24-11-9-14(10-12-24)20(28)31-4-2/h5-8,14,17,27H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUBYGIPFSEXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. For example, the reaction of the compound occurs by the formation of a C-N bond and requires high activation energy, which can be overcome under reaction conditions such as heating.

Biological Activity

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O5SC_{21}H_{25}N_{5}O_{5}S with a molecular weight of 459.52 g/mol. Its structure includes a thiazole ring, a piperidine moiety, and a nitrophenyl group, contributing to its biological activity.

PropertyValue
Molecular FormulaC21H25N5O5SC_{21}H_{25}N_{5}O_{5}S
Molecular Weight459.52 g/mol
CAS Number898344-84-8

Antimicrobial Properties

Research indicates that compounds containing the thiazole and triazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies suggest that it possesses moderate to high activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has shown promise in cancer research. A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles can inhibit the proliferation of cancer cells. Specifically, compounds similar to this compound were found to induce apoptosis in various cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Protein Folding : The compound affects the endoplasmic reticulum (ER) stress pathway which is crucial for protein folding and quality control in cells.
  • NF-kB Pathway Modulation : It has been suggested that the compound influences the NF-kB inflammatory pathway, which plays a significant role in immune response and inflammation.

Study on Antiviral Activity

A recent study evaluated the antiviral properties of thiazole-containing compounds similar to this compound. The results indicated that these compounds exhibited significant antiviral activity against influenza virus strains in vitro, highlighting their potential as antiviral agents .

Toxicological Evaluation

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies showed that it has a favorable safety margin when administered at therapeutic doses in animal models. Further studies are needed to fully understand its long-term effects and potential side effects in humans .

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity : While specific data are unavailable in the provided evidence, the nitro group’s electron-withdrawing nature often correlates with enhanced binding to electron-rich biological targets (e.g., enzymes). Fluorine, conversely, is commonly used to improve bioavailability and metabolic resistance .
  • Synthetic Challenges : Introducing a nitro group requires careful control of reaction conditions (e.g., nitration), whereas fluorination is typically more straightforward.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazolo-triazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .

Piperidine coupling : Nucleophilic substitution or Mitsunobu reactions to attach the piperidine-4-carboxylate group to the thiazolo-triazole scaffold .

4-Nitrophenyl introduction : Friedel-Crafts alkylation or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group attachment .

  • Critical Parameters : Temperature control (~80–120°C), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., POCl₃ for cyclization) significantly impact yield .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of:

NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., hydroxyl at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) and ester carbonyl at ~170 ppm .

Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ≈ 487.5 g/mol) .

Elemental analysis : Match calculated vs. observed C, H, N, S percentages (tolerance <0.4%) .

Q. What preliminary biological assays are used to screen its activity?

  • Methodological Answer :

Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to standard drugs .

Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

  • Controls : Include positive controls (e.g., ampicillin for bacteria, doxorubicin for cancer cells) and solvent-only blanks .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Methodological Answer :

Reaction monitoring : Use TLC/HPLC to track intermediate formation and minimize side products (e.g., over-alkylation) .

Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for cyclization efficiency .

Solvent effects : Test aprotic solvents (DMF, DMSO) for polar intermediates vs. ethanol for cyclization .

  • Case Study : Replacing EtOH with DMF in the thiazolo-triazole step increased yield from 45% to 68% .

Q. What structure-activity relationships (SAR) are observed with substituent modifications?

  • Methodological Answer :

4-Nitrophenyl group : Electron-withdrawing nitro groups enhance antimicrobial activity but reduce solubility; replacing with methoxy improves bioavailability .

Piperidine substitution : N-ethyl vs. N-methyl on piperidine alters pharmacokinetics (logP changes by ~0.5 units) .

Thiazolo-triazole core : Hydroxyl at position 6 is critical for H-bonding with biological targets (e.g., bacterial enzymes) .

  • Data Table :
SubstituentAntimicrobial MIC (μg/mL)Cytotoxicity IC₅₀ (μM)
4-NO₂12.5 (S. aureus)8.2 (HeLa)
4-OCH₃25.015.7
Piperidine (N-Et)18.310.5

Q. How can crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

Single-crystal X-ray diffraction : Use SHELX for structure solution and refinement; ORTEP for visualizing anisotropic displacement ellipsoids .

Validation tools : Check CIF files with PLATON to detect twinning or disorder .

  • Example : A related thiazolo-triazole analog showed a dihedral angle of 85° between the piperidine and aryl groups, confirmed via SHELXL .

Q. What computational methods predict its mechanism of action?

  • Methodological Answer :

Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., 14-α-demethylase for antifungals) .

MD simulations : GROMACS for stability analysis of ligand-enzyme complexes (e.g., binding free energy ~-9.2 kcal/mol) .

  • Key Finding : The 4-nitrophenyl group forms π-π stacking with Tyr⁵⁴⁷ in CYP51, inhibiting fungal ergosterol synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.